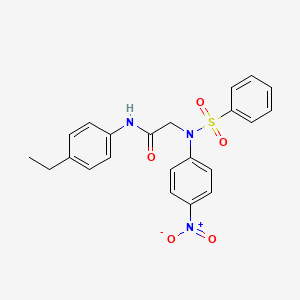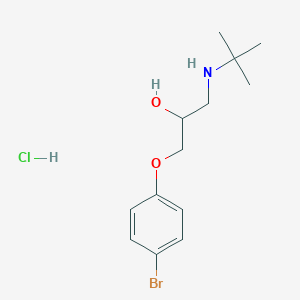![molecular formula C18H29ClN4OS B4015922 N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride
Description
Adamantane derivatives, including those incorporating the 1,3,4-thiadiazole moiety, have attracted significant attention due to their promising chemical and biological characteristics. These compounds are known for their structural uniqueness, which lends them a range of physical and chemical stability features, potentially useful for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of adamantane derivatives, particularly those with a 1,3,4-thiadiazole structure, involves several key steps, including the formation of the adamantyl group and its incorporation into the thiadiazole ring. A study by El-Emam et al. (2004) details the reaction of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione with different halides to yield substituted ethylthio-1,3,4-oxadiazoles, showcasing a method for synthesizing adamantane-thiadiazole derivatives (El-Emam et al., 2004).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of the adamantyl group attached to a thiadiazole ring, providing the compound with a rigid framework that influences its chemical reactivity and interaction with biological targets. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have provided insights into the orientation of amino groups and the role of non-covalent interactions in stabilizing the structure (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane-thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, to yield a wide range of functionalized compounds. The presence of the adamantyl group significantly influences the reactivity of the thiadiazole ring, leading to unique chemical properties that have been explored for their antimicrobial and anti-inflammatory activities (Kadi et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are closely related to their molecular structure. The bulky adamantyl group impacts the overall molecular shape and size, affecting the compound's physical behavior and its interaction with solvents and other molecules.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. The 1,3,4-thiadiazole ring offers sites for further functionalization, allowing for the synthesis of derivatives with tailored chemical behaviors for specific applications.
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4OS.ClH/c1-3-22(4-2)11-15(23)19-17-21-20-16(24-17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h12-14H,3-11H2,1-2H3,(H,19,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNJRHSWMYNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7121194 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4015839.png)

![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![4,4'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4015875.png)
![N-(4-isopropylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B4015894.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4015901.png)

![N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4015907.png)
![2-imino-5-oxo-N,1-bis(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015915.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![1-(2-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4015939.png)
![3-(3,4-dimethylphenyl)-7-[(5-methyl-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4015943.png)
![[2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B4015946.png)